![molecular formula C15H24 B14336906 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene CAS No. 106209-15-8](/img/structure/B14336906.png)
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene is a sesquiterpene compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves several steps, starting from simpler organic compounds. One common method involves the cyclization of a suitable precursor under specific conditions to form the tricyclic structure. The reaction conditions typically include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources, such as essential oils, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that allow for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the formulation of fragrances and flavors due to its presence in essential oils.
Mechanism of Action
The mechanism of action of 1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Viridiflorene: Another sesquiterpene with a similar tricyclic structure.
Ledene: A compound with comparable chemical properties and applications.
Spathulenol: Known for its presence in essential oils and similar biological activities.
Uniqueness
1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene stands out due to its unique combination of structural features and potential applications. Its specific tricyclic structure and functional groups make it a valuable compound for various scientific and industrial purposes.
Properties
CAS No. |
106209-15-8 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,1,7-trimethyl-6-methylidene-2,3,4,4a,5,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-8-11-6-5-7-12-14(15(12,3)4)13(11)10(9)2/h10-14H,1,5-8H2,2-4H3 |
InChI Key |
RJXXTOFIDFLPCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCCC3C2C3(C)C)CC1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
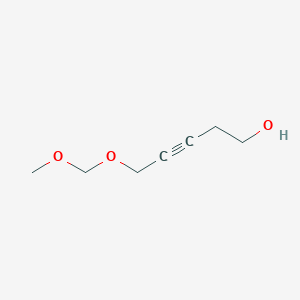
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)

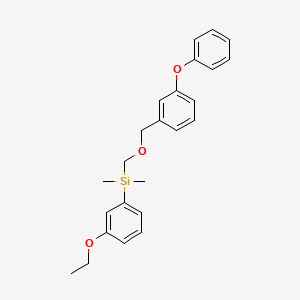
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
![Trimethylsilyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B14336880.png)
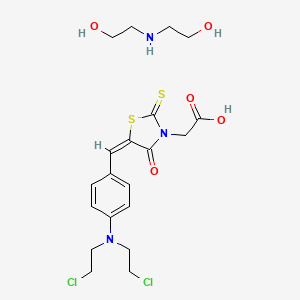
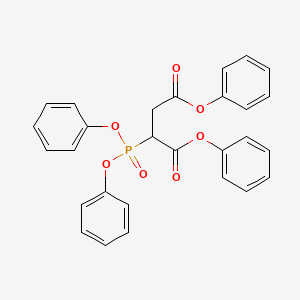
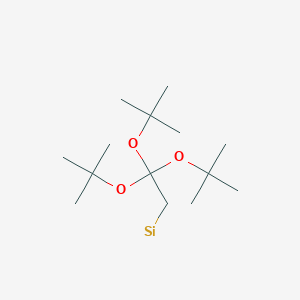
![2-[(3-Chlorophenyl)sulfanyl]aniline](/img/structure/B14336886.png)
![Benzene, 1,1'-[cyclohexylidenebis(sulfonyl)]bis-](/img/structure/B14336887.png)
